

# "Biological activities of tetrahydroisoquinoline (THIQ) analogs"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinolin-5-amine

Cat. No.: B039891

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## Anticancer Activities

THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, acting through multiple mechanisms of action.<sup>[7][8][9]</sup> These mechanisms include the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.<sup>[7]</sup>

A number of THIQ analogs have been investigated as inhibitors of crucial cancer-related enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).<sup>[10]</sup> For instance, certain novel synthesized THIQ compounds have shown potent inhibitory activity against CDK2 and DHFR.<sup>[10]</sup> Additionally, some THIQ derivatives have been designed as KRas inhibitors, a key target in many cancers, including colorectal cancer.<sup>[11]</sup> The anticancer potential of THIQ analogs is also attributed to their ability to act as selective estrogen receptor modulators (SERMs), which is a valuable strategy in treating hormone-dependent cancers like breast cancer.<sup>[12][13]</sup> The natural product Trabectedin, a tetrahydroisoquinoline alkaloid, is an approved anticancer agent with a unique mechanism of action involving DNA binding and repair pathways.<sup>[14]</sup>

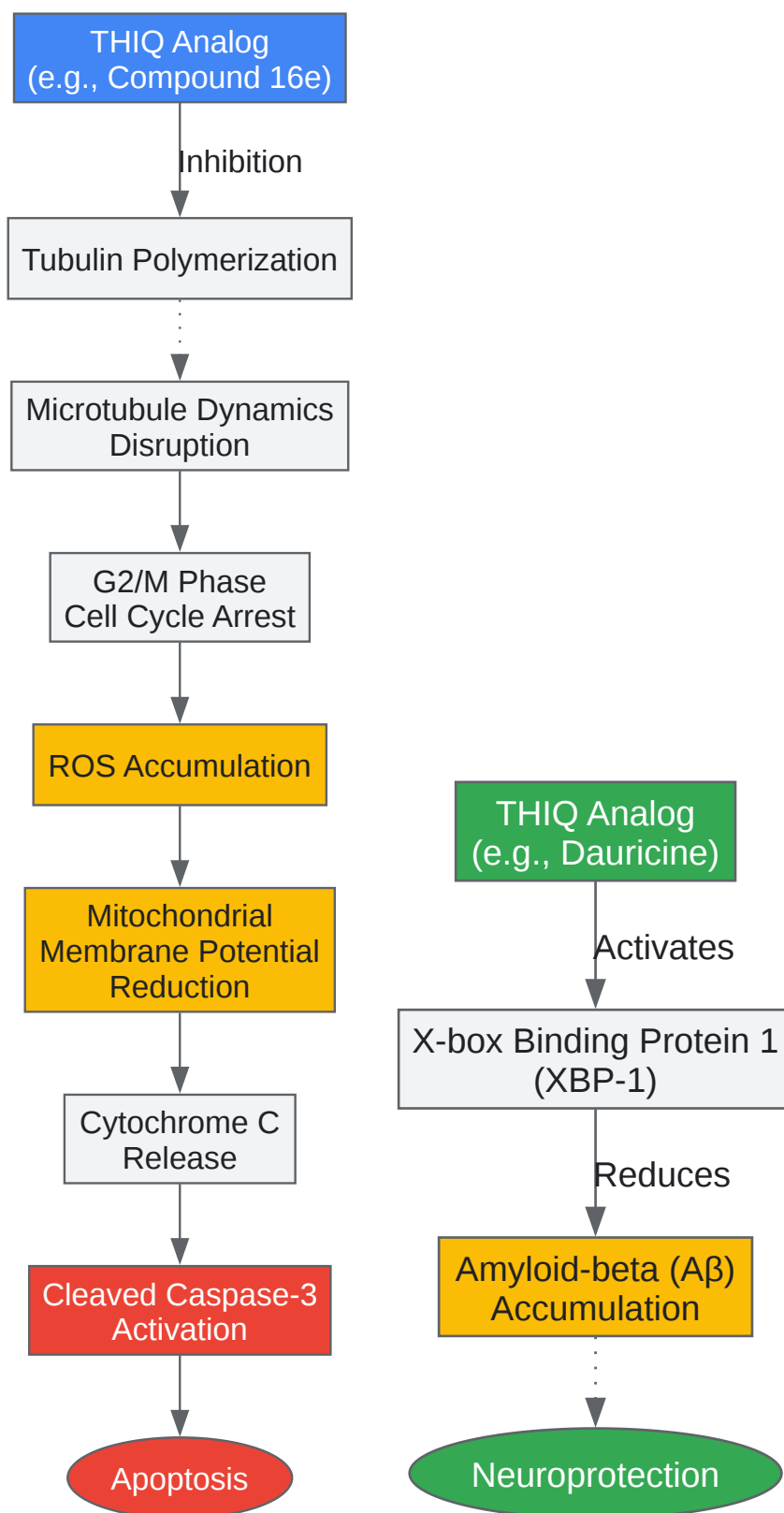
## Quantitative Data: Anticancer Activity of THIQ Analogs

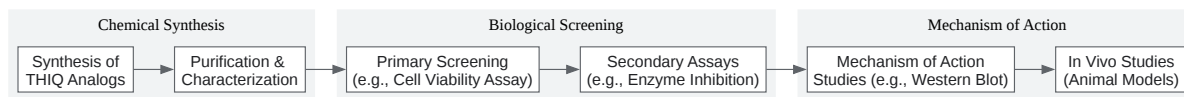
Compound	Cancer Cell Line	Activity	IC50 (μM)	Reference
GM-3-18	Colon Cancer Cell Lines	KRas Inhibition	-	<a href="#">[11]</a>
GM-3-143	Colon Cancer Cell Lines	KRas Inhibition	-	<a href="#">[11]</a>
GM-3-121	HCT116 (Colon)	KRas Inhibition	-	<a href="#">[11]</a>
Compound 7e	-	CDK2 Inhibition	0.149	<a href="#">[10]</a>
Roscovitine (Control)	-	CDK2 Inhibition	0.380	<a href="#">[10]</a>
Compound 8d	-	DHFR Inhibition	0.199	<a href="#">[10]</a>
Methotrexate (Control)	-	DHFR Inhibition	0.131	<a href="#">[10]</a>
Compound 16e	A549 (Lung)	Cytotoxicity	-	<a href="#">[15]</a>
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide	MCF-7 (Breast)	Cytotoxicity	0.61 μg/ml	<a href="#">[12]</a>
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide	MDA-MB-231 (Breast)	Cytotoxicity	1.36 μg/ml	<a href="#">[12]</a>
4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide	Ishikawa (Endometrial)	Cytotoxicity	0.09 μg/ml	<a href="#">[12]</a>

Note: Some data points are qualitative as specific IC50 values were not provided in the search results.

## Signaling Pathway: THIQ Analog-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by a THIQ analog that inhibits tubulin polymerization, leading to cell cycle arrest and subsequent activation of the mitochondrial-dependent apoptotic pathway.





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